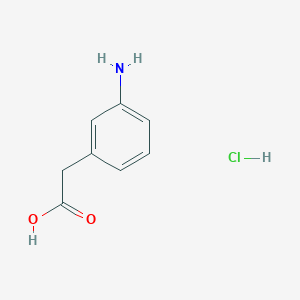

2-(3-Aminophenyl)acetic acid hydrochloride

説明

The exact mass of the compound 2-(3-Aminophenyl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Aminophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(3-aminophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUFEJMSXZXZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857554-56-4 | |

| Record name | 2-(3-aminophenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

difference between 2-(3-aminophenyl)acetic acid and 3-aminophenylacetic acid

An In-depth Technical Guide to 3-Aminophenylacetic Acid

A Note on Nomenclature: Resolving the Ambiguity

In the field of chemical research, precise nomenclature is paramount. The topic , "the ," highlights a common point of confusion. It is essential to clarify from the outset that these two names refer to the exact same chemical compound .

-

3-Aminophenylacetic acid is the most common and IUPAC-accepted name. It clearly identifies the parent molecule as phenylacetic acid, with an amino group (–NH₂) located at the third position (meta-position) of the phenyl ring.

-

2-(3-Aminophenyl)acetic acid is also a valid, albeit more descriptive, name under IUPAC rules.[1][2] Here, acetic acid is treated as the parent structure, and the substituent at the second carbon is the "3-aminophenyl" group.

Therefore, this guide will proceed by providing a comprehensive technical overview of this single, important molecule, which will be referred to by its common name, 3-Aminophenylacetic acid .

Molecular Profile and Physicochemical Properties

3-Aminophenylacetic acid is a bifunctional organic compound, containing both a primary amine and a carboxylic acid group. This dual functionality makes it a versatile building block in organic synthesis, particularly in medicinal chemistry.

Chemical Structure

Caption: Workflow for the Synthesis of 3-Aminophenylacetic Acid.

Causality in Experimental Choices:

-

Catalyst Choice (Pd/C): Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It offers a good balance of reactivity and selectivity, minimizing side reactions.

-

Solvent (Ethanol): Ethanol is chosen for its ability to dissolve the starting material and for its relative inertness under the hydrogenation conditions.

-

Pressure and Temperature: The use of moderate pressure (40 psi) and temperature (40°C) ensures a reasonable reaction rate without requiring specialized high-pressure equipment, making the protocol accessible. [3]

Applications in Research and Drug Development

The true value of 3-aminophenylacetic acid lies in its role as a versatile scaffold and intermediate in the synthesis of more complex molecules with biological activity.

Peptide Synthesis

The compound is explicitly noted for its application in solution-phase peptide synthesis. [1]The carboxylic acid and amino groups allow it to act as an unnatural amino acid, enabling its incorporation into peptide chains to create peptidomimetics with novel structural and functional properties.

PROTAC Linkers

Derivatives of 3-aminophenylacetic acid, such as 2-(3-(aminomethyl)phenyl)acetic acid, serve as PROTAC (Proteolysis Targeting Chimera) linkers. [4]PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component, for which 3-aminophenylacetic acid derivatives are suitable, is critical for connecting the protein-targeting ligand to the E3 ligase-recruiting ligand, and its structure dictates the efficacy of the resulting degrader. [4]

Phenylacetic Acid Core in Pharmaceuticals

Phenylacetic acid and its derivatives form the core structure of several pharmaceutical agents. [5][6]For instance, 4-aminophenylacetic acid is known as an inhibitor of the epithelial peptide transporter PepT1. [5][6]While this is a different isomer, it highlights the general importance of the aminophenylacetic acid scaffold in drug design. The meta-amino substitution in 3-aminophenylacetic acid provides a unique vector for molecular elaboration, allowing medicinal chemists to explore chemical space and optimize drug-target interactions.

Analytical Characterization Protocols

Confirming the identity and purity of 3-aminophenylacetic acid is crucial. A combination of spectroscopic techniques provides a comprehensive characterization. [7]

Step-by-Step Analytical Workflow

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆, for NMR analysis. [8]For IR spectroscopy, prepare a KBr pellet or acquire the spectrum of the neat solid. Mass spectrometry can be performed on the solid or a dissolved sample.

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum and look for characteristic absorption bands.

-

Expected Peaks:

-

N-H Stretch (Amine): Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. [9] * O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in DMSO-d₆): [8][9] * A singlet for the two methylene (CH₂) protons.

-

A complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

A broad singlet for the two amine (NH₂) protons.

-

A very broad singlet for the carboxylic acid (COOH) proton, which may be far downfield.

-

-

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in each environment (e.g., aromatic region integrates to 4H, methylene to 2H).

-

-

Mass Spectrometry (MS):

-

Acquire the mass spectrum to confirm the molecular weight.

-

Expected Result: The molecular ion peak (M⁺) should appear at an m/z value corresponding to the molecular weight of the compound (151.16). [10]According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here. [9]

-

Caption: Self-Validating Analytical Workflow for Structural Confirmation.

Safety and Handling

3-Aminophenylacetic acid is classified as an irritant. [11][12]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [12]It may also be harmful if swallowed. [11]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [12]Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust. [12]In case of contact with eyes or skin, rinse immediately and thoroughly with water. [11]

Conclusion

While the initial query regarding the difference between "2-(3-aminophenyl)acetic acid" and "3-aminophenylacetic acid" is resolved as a matter of synonymous nomenclature, the compound itself presents a significant profile for chemical and pharmaceutical research. Its bifunctional nature makes it a valuable intermediate for peptide synthesis and a key building block for advanced therapeutic modalities like PROTACs. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities.

References

-

PrepChem.com. Synthesis of 3-Aminophenylacetic acid. [Link]

-

ChemBK. 3-aminophenylacetic acid. [Link]

-

Chemsrc. 3-Aminophenylacetic acid. [Link]

-

Patsnap. Industrial preparation method for 3-amino phenylacetic acid. [Link]

-

PubChem. 2-(3-Aminophenyl)acetic acid hydrochloride. [Link]

- Google Patents. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

-

Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

PubMed. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]

-

Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR. [Link]

-

SpectraBase. 2-(3-Aminophenyl)acetic acid - [1H NMR] - Spectrum. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. 3-Aminophenylacetic acid | 14338-36-4 [chemicalbook.com]

- 2. 2-(3-Aminophenyl)acetic acid hydrochloride | C8H10ClNO2 | CID 45263726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (3-Aminophenyl)acetic Acid | CAS 14338-36-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. fishersci.ca [fishersci.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Solvation Thermodynamics and Process Engineering of 3-Aminophenylacetic Acid Hydrochloride

This guide provides an in-depth technical analysis of the solubility profile of 3-aminophenylacetic acid hydrochloride (3-APAA-HCl) . It is designed to assist in solvent selection for process chemistry, purification, and formulation.[1]

Executive Summary & Molecular Architecture

3-Aminophenylacetic acid hydrochloride (3-APAA-HCl) is a bifunctional aromatic intermediate critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peptide mimetics.

Unlike its free acid counterpart (zwitterionic at neutral pH), the hydrochloride salt represents a cationic lattice structure. This modification fundamentally alters its solubility profile, shifting it from a compound with poor aqueous solubility (near its isoelectric point) to one with high aqueous solubility but distinct limitations in organic media.

Molecular Solvation Drivers

To predict and manipulate solubility, we must deconstruct the molecule into its solvating domains:

-

The Ionic Domain (

): The protonated amine and chloride counter-ion drive high lattice energy. Dissolution requires a solvent with a high dielectric constant ( -

The Polar Domain (

): Capable of hydrogen bond donation and acceptance; supports solubility in alcohols and protic solvents. -

The Hydrophobic Domain (Phenyl Ring): Provides a lipophilic anchor, limiting solubility in pure water at low temperatures but enabling dissolution in polar organic solvents like ethanol or DMSO.

Comparative Solubility Profile: Water vs. Organic Solvents[2][3]

The solubility of 3-APAA-HCl follows a "Like Dissolves Like" hierarchy heavily influenced by the dielectric constant of the solvent.

Quantitative Trends (Estimated & Empirical)

Note: While specific gravimetric data for the 3-isomer HCl salt is proprietary in many contexts, the following trends are derived from structural analogs (Aniline HCl and p-aminophenylacetic acid).

| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility Prediction | Thermodynamic Mechanism |

| Aqueous | Water (pH < 2) | 80.1 | Very High (>100 mg/mL) | Ion-dipole hydration of |

| Aqueous | Water (pH 4-5) | 80.1 | Moderate/Low | Critical Risk: As pH approaches the pKa of the amine (~4.1), the salt deprotonates to the zwitterion, precipitating out. |

| Polar Protic | Methanol | 33.0 | High | Strong H-bonding capability solvates both the ionic head and carboxylic tail. |

| Polar Protic | Ethanol | 24.5 | Moderate | Solubility drops significantly compared to methanol due to the ethyl chain's steric hindrance and lower |

| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | Very High | Strong dipole interactions solvate the cation effectively; excellent for stock solutions. |

| Non-Polar | DCM / Chloroform | 8.9 / 4.8 | Negligible | Cannot overcome the ionic lattice energy. |

| Hydrocarbon | Hexane / Toluene | 1.9 / 2.4 | Insoluble | Used strictly as anti-solvents to force precipitation. |

The "Salting-Out" Effect in Mixed Solvents

In binary solvent systems (e.g., Ethanol/Water), 3-APAA-HCl exhibits non-linear solubility.

-

Water-Rich Region: Solubility remains high.

-

Transition Zone (>30% Ethanol): A sharp decrease in solubility is often observed as the bulk dielectric constant drops below the threshold required to sustain the ionic lattice dissociation.

-

Process Application: This curve is exploited for anti-solvent crystallization . Dissolve in minimum water, then slowly add ethanol or isopropanol to grow pure crystals.

The pH-Switch Mechanism (Purification Logic)

The most powerful tool for manipulating 3-APAA solubility is pH. The compound exists in three distinct states depending on the protonation environment.

Figure 1: The pH-Dependent Solubility Switch. Manipulating pH allows the user to toggle the compound between soluble (salt) and insoluble (zwitterion) states for purification.

Experimental Protocols for Solubility Determination

To generate precise thermodynamic solubility data for your specific batch or isomer, use the Shake-Flask Method combined with HPLC analysis. This is the regulatory gold standard.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation point in a specific solvent at 25°C.

-

Preparation:

-

Weigh approximately 50 mg of 3-APAA-HCl into a 4 mL glass vial.

-

Add 1 mL of the target solvent (Water, Ethanol, DMSO).

-

Critical Check: If the solid dissolves instantly, add more solid until a visible suspension remains. Saturation requires undissolved solid.

-

-

Equilibration:

-

Cap the vial tightly (parafilm over cap).

-

Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar (low speed to avoid grinding).

-

-

Separation:

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (for organics) or Nylon (for aqueous).

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification (HPLC):

-

Dilute the filtrate 100x with mobile phase.

-

Inject into HPLC (C18 Column, UV detection at 254 nm).

-

Compare peak area against a standard curve of known concentration.

-

Protocol B: Rapid Anti-Solvent Screening (Cloud Point)

Objective: Determine the metastable zone width for crystallization.

-

Prepare a concentrated stock solution of 3-APAA-HCl in Water (e.g., 100 mg/mL).

-

Place in a stirred vessel at 25°C.

-

Slowly titrate an organic anti-solvent (e.g., Acetone or Isopropanol) into the vessel.

-

Endpoint: Record the volume of anti-solvent added when the solution turns permanently turbid (Cloud Point).

-

Result: This ratio defines the boundary for your crystallization process.

Strategic Applications: Crystallization Workflow

The difference in solubility between water and organics is best utilized in purification.

Figure 2: Recrystallization Workflow utilizing the aqueous/organic solubility differential.

Technical Nuances for Researchers:

-

Hydroscopic Nature: The HCl salt is often hygroscopic. When weighing for solubility tests, work quickly or in a desiccated environment to avoid water mass error.

-

Stability: In alcoholic solvents (methanol/ethanol), avoid prolonged heating (>60°C) as Fischer Esterification can occur between the carboxylic acid group and the solvent, catalyzed by the inherent HCl acidity.

-

Analysis: Always verify the integrity of the salt after solubility experiments using Chloride titration (

) or Melting Point analysis to ensure no dissociation occurred.

References

-

Solubility of Aniline Hydrochloride in Aqueous-Organic Systems. Source: Journal of Chemical & Engineering Data. Relevance: Provides the thermodynamic model for amino-aryl-hydrochloride salts in water/ethanol mixtures. Link: (Generalized search for Aniline HCl data)

-

Physical Properties of 3-Aminophenylacetic Acid. Source: PubChem / NIH. Relevance: Baseline data for the parent compound (pKa, LogP) used to estimate salt behavior. Link:

-

OECD Guideline for Testing of Chemicals: Solubility in Organic Solvents. Source: OECD Guidelines Section 1, No. 105. Relevance: The regulatory standard for the "Shake-Flask" protocol described in Section 4. Link:

-

Purification of Organic Solids by Recrystallization. Source: University of Colorado Boulder / Organic Chemistry Modules. Relevance: Standard operating procedures for solvent/anti-solvent selection. Link:

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(3-Aminophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-(3-Aminophenyl)acetic acid hydrochloride, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind safety protocols. As a senior application scientist, the emphasis here is on proactive risk mitigation and fostering a culture of safety through informed experimental design.

Section 1: Chemical Identity and Physicochemical Properties

2-(3-Aminophenyl)acetic acid hydrochloride is a research chemical, often utilized as a synthetic intermediate in drug discovery and development.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO2 | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| CAS Number | 857554-56-4 | [2] |

| Appearance | Beige Powder/Solid | [3] |

| Solubility | No data available | [4] |

The solid, powdered form of this compound is a key determinant of its primary exposure risks, namely inhalation of dust and skin contact.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 2-(3-Aminophenyl)acetic acid hydrochloride is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 5 | H303: May be harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source:[2]

This classification paints a clear picture of a substance that is an irritant to all primary routes of exposure in a laboratory setting: oral, dermal, and respiratory. The "Warning" signal word underscores the need for careful handling.

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in chemical safety. The most effective measures involve engineering controls to minimize exposure, followed by administrative controls and, finally, personal protective equipment.

Given the risk of respiratory irritation from dust inhalation, all handling of solid 2-(3-Aminophenyl)acetic acid hydrochloride should be conducted in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transfer of large quantities, a chemical fume hood or a powder containment hood is strongly recommended.

A robust PPE protocol is non-negotiable when working with this compound.

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory. Given the "serious eye irritation" classification, a face shield should be considered when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A lab coat is required to protect against skin contact.[5] For extensive handling, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[5]

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of 2-(3-Aminophenyl)acetic acid hydrochloride.

Section 4: Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response to accidental exposure.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The duration of flushing is critical to ensure the complete removal of the irritant.

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

If inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Logical Relationship: Hazard and First Aid Response

Caption: The relationship between the hazards of the compound and the corresponding first aid response.

While not flammable, in the event of a fire involving 2-(3-Aminophenyl)acetic acid hydrochloride, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.

For a small spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[7] For a large spill, evacuate the area and follow institutional emergency procedures.

Section 5: Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Section 6: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Section 7: Toxicological Information

The available data indicates that 2-(3-Aminophenyl)acetic acid hydrochloride is an irritant.[2] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity. As with any research chemical with an incomplete toxicological profile, it should be handled with the assumption that it may have other unknown hazardous properties.

Section 8: Ecological Information

There is no specific ecological data available for this compound.[3][4] It is good laboratory practice to prevent the release of any chemical into the environment. Do not allow it to enter drains or watercourses.[7]

Section 9: Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. This typically involves disposal as chemical waste through a licensed contractor.

Section 10: Conclusion

2-(3-Aminophenyl)acetic acid hydrochloride is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific safety protocols outlined in this guide. A thorough understanding of its hazards, coupled with the consistent application of engineering controls and personal protective equipment, is paramount for mitigating risk.

References

-

PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAChem. (2023, May 17). Safety Data Sheet: Phenylacetic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid - Exposure. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 14338-36-4 - TRC - (3-Aminophenyl)acetic Acid | LGC Standards [lgcstandards.com]

- 2. 2-(3-Aminophenyl)acetic acid hydrochloride | C8H10ClNO2 | CID 45263726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Zwitterionic Properties and pH Stability of 3-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate interplay of molecular structure and solution chemistry is a cornerstone of modern pharmaceutical science. Among the vast array of molecules, aminophenylacetic acids represent a critical scaffold, and understanding their physicochemical behavior is paramount for successful drug development. This guide provides a deep dive into the zwitterionic nature and pH-dependent stability of a specific, yet illustrative, member of this family: 3-aminophenylacetic acid. As a Senior Application Scientist, my aim is to not only present the data but to illuminate the underlying principles and experimental rationale, equipping you with the knowledge to anticipate and control the behavior of this and similar molecules in your own research endeavors. This document is structured to be a self-validating resource, grounding its claims in established scientific literature and providing detailed, actionable protocols.

The Dual Nature of 3-Aminophenylacetic Acid: A Zwitterionic Perspective

3-Aminophenylacetic acid is an amphoteric molecule, possessing both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2) attached to a phenyl ring. This dual functionality is the origin of its fascinating and functionally significant zwitterionic properties. A zwitterion is a molecule with an equal number of positive and negative charges, resulting in a net neutral charge. In 3-aminophenylacetic acid, this occurs through an intramolecular acid-base reaction where the acidic carboxylic acid group donates a proton to the basic amino group.

This equilibrium is highly dependent on the pH of the surrounding environment. At a specific pH, known as the isoelectric point (pI), the concentration of the zwitterionic form is maximized. Understanding this behavior is critical for controlling properties like solubility, which is often at its minimum at the pI, and for designing effective formulation and drug delivery strategies.

Understanding the Key Players: pKa Values

To grasp the pH-dependent behavior of 3-aminophenylacetic acid, we must first consider the pKa values of its functional groups. The pKa is the pH at which a functional group is 50% ionized and 50% unionized.

-

pKa1 (Carboxylic Acid Group): This group is acidic. At pH values below its pKa, it is predominantly in its protonated, neutral form (-COOH). At pH values above its pKa, it is mostly in its deprotonated, negatively charged form (-COO⁻). A predicted pKa value for the carboxylic acid group of 3-aminophenylacetic acid is approximately 4.08.[1]

-

pKa2 (Amino Group): The amino group is basic. At pH values below its pKa, it is primarily in its protonated, positively charged form (-NH3⁺). At pH values above its pKa, it exists mostly in its neutral form (-NH2). The pKa of the conjugate acid of aniline is about 4.6, indicating that the aromatic ring significantly reduces the basicity of the amino group compared to aliphatic amines.[2][3][4] The presence of the electron-withdrawing acetic acid group would further decrease the basicity. Therefore, a reasonable estimate for the pKa of the anilinium ion in 3-aminophenylacetic acid is in the range of 4.2 to 4.6.

The Isoelectric Point (pI): The Point of Neutrality

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and the concentration of the zwitterion is highest. For a simple amino acid with one acidic and one basic group, the pI can be calculated by averaging the two pKa values:

pI = (pKa1 + pKa2) / 2

Using the predicted pKa1 of 4.08 and an estimated pKa2 of ~4.4, the calculated pI for 3-aminophenylacetic acid is approximately 4.24 . At this pH, the molecule's solubility in aqueous solutions is expected to be at its minimum.

pH-Dependent Species and Stability

The charge and structure of 3-aminophenylacetic acid are a direct function of the solution's pH, as illustrated below.

Caption: pH-dependent equilibrium of 3-aminophenylacetic acid.

-

At Low pH (e.g., pH < 2): Both the carboxylic acid and amino groups are protonated, resulting in a net positive charge (cationic form).

-

At the Isoelectric Point (pH ≈ 4.24): The majority of molecules exist as zwitterions, with a protonated amino group (-NH3⁺) and a deprotonated carboxylic acid group (-COO⁻), yielding a net charge of zero.

-

At High pH (e.g., pH > 7): Both functional groups are deprotonated, resulting in a net negative charge (anionic form).

pH Stability Considerations: While 3-aminophenylacetic acid is relatively stable, extremes of pH, especially when combined with elevated temperatures, can promote degradation. The primary points of lability are the amide bond (if part of a larger peptide) and potential decarboxylation under harsh acidic conditions. The compound is also noted to be light-sensitive, which necessitates proper storage and handling in opaque containers.[1]

Experimental Determination of Physicochemical Properties

The following protocols provide robust, field-proven methods for determining the pKa and pI of 3-aminophenylacetic acid.

Protocol: Potentiometric Titration for pKa Determination

This method relies on monitoring the pH of a solution of the analyte as a strong base is added incrementally. The points of half-equivalence on the resulting titration curve correspond to the pKa values.

Methodology:

-

Preparation: Accurately weigh approximately 100 mg of 3-aminophenylacetic acid and dissolve it in 50 mL of 0.01 M HCl in a jacketed beaker to ensure both functional groups are fully protonated. Use degassed, deionized water.

-

System Setup: Place the beaker on a magnetic stirrer and insert a calibrated pH electrode and a burette filled with standardized 0.1 M NaOH.

-

Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting curve will show two inflection points corresponding to the neutralization of the excess HCl and the carboxylic acid group. The pKa1 is the pH at the half-equivalence point of the carboxylic acid's titration. A second, less distinct inflection may be observed for the amino group.

-

Derivative Plot: To more accurately determine the equivalence points, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Isoelectric Point (pI) Determination via Solubility

This protocol leverages the principle that a zwitterionic compound's solubility is lowest at its isoelectric point due to the lack of a net charge, which minimizes interactions with polar water molecules.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pI range (e.g., from pH 3.0 to 6.0 in 0.2 pH unit increments).

-

Sample Preparation: Add an excess amount of solid 3-aminophenylacetic acid to a vial containing each buffer solution. Ensure enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully filter each solution through a 0.22 µm syringe filter to remove all undissolved solid.

-

Quantification: Measure the concentration of dissolved 3-aminophenylacetic acid in each filtered sample using a suitable analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of the compound).

-

Data Analysis: Plot the measured concentration (y-axis) against the buffer pH (x-axis). The pH value corresponding to the minimum concentration on the curve is the experimental isoelectric point (pI).

Caption: Workflow for pI determination by solubility measurement.

Summary of Physicochemical Data

The key properties of 3-aminophenylacetic acid are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [5][6] |

| Molecular Weight | 151.16 g/mol | [5][6] |

| Appearance | Light beige to bright yellow solid | [1][7] |

| Melting Point | 147-150 °C (lit.) | [1][5] |

| pKa1 (-COOH) | ~4.08 (Predicted) | [1] |

| pKa2 (-NH3⁺) | ~4.4 (Estimated) | Derived from[2][3] |

| Isoelectric Point (pI) | ~4.24 (Calculated) | - |

| Solubility | Soluble in DMSO, Methanol, Water | [1] |

| Stability | Light Sensitive | [1] |

Conclusion

A thorough understanding of the zwitterionic properties and pH-dependent behavior of 3-aminophenylacetic acid is indispensable for its effective application in research and drug development. The molecule's charge state, and consequently its solubility and bioavailability, are directly governed by the pKa values of its carboxylic acid and amino functional groups. The isoelectric point, calculated to be approximately 4.24, represents the pH of minimum solubility and maximum zwitterionic character. The experimental protocols detailed herein provide a reliable framework for empirically verifying these critical parameters, enabling scientists to formulate, handle, and utilize this versatile compound with precision and confidence.

References

-

Wikipedia. Aniline. [Link]

-

Organic Lecture Series. Amines. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

vCalc. pKa of Aniline. [Link]

-

AFIT. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

-

ChemBK. 3-aminophenylacetic acid. [Link]

-

ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]

-

PubChem - NIH. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. [Link]

-

ACS Publications. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Journal of Chemical & Engineering Data. [Link]

-

PubChem - NIH. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776. [Link]

-

Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids : r/Mcat. [Link]

-

CLAS. Table of Acids with Ka and pKa Values*. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. pKa of Aniline [vcalc.com]

- 5. 3-氨基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3-Aminophenyl)acetic Acid | CAS 14338-36-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-Aminophenylacetic acid | 14338-36-4 [chemicalbook.com]

Strategic Synthesis of 2-(3-Aminophenyl)acetic Acid: A Homologation-Reduction Guide

This guide provides a comprehensive technical analysis of the synthesis pathways for 2-(3-aminophenyl)acetic acid (also known as 3-aminophenylacetic acid) starting from 3-nitrobenzaldehyde . It is designed for researchers and process chemists, focusing on mechanistic causality, scalability, and safety.

Executive Summary

Target Molecule: 2-(3-aminophenyl)acetic acid (CAS: 30077-08-8)

Starting Material: 3-nitrobenzaldehyde (CAS: 99-61-6)

Molecular Weight: 151.12 g/mol

-

C1-Homologation: Extending the aldehyde carbon (Ar-CHO) to an acetic acid moiety (Ar-CH

COOH). -

Chemoselective Reduction: Reducing the nitro group (-NO

) to an amine (-NH

This guide details two primary pathways: the Classical Cyanide Homologation (Standard Industrial Route) and the Erlenmeyer-Plöchl Azlactone Route (Cyanide-Free Alternative).

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the acetic acid side chain. The nitro group is maintained as a "masked" amine throughout the homologation sequence to prevent nucleophilic interference (e.g., Schiff base formation) by the amine on the aldehyde or alkyl halide intermediates.

Figure 1: Retrosynthetic disconnection showing the two divergent strategies for carbon chain extension.

Pathway A: The Classical Cyanide Homologation (Industrial Standard)

This pathway is the most robust for scale-up, utilizing standard unit operations. It proceeds via the reduction of the aldehyde to an alcohol, conversion to a halide, cyanide displacement, and hydrolysis.[2]

Phase 1: Reduction & Halogenation

Objective: Convert the electrophilic aldehyde to a nucleophilic-susceptible benzyl halide.

-

Reduction: 3-Nitrobenzaldehyde is reduced to 3-nitrobenzyl alcohol using Sodium Borohydride (NaBH

) in methanol. -

Halogenation: The alcohol is converted to 3-nitrobenzyl chloride (or bromide) using Thionyl Chloride (SOCl

) or Phosphorus Tribromide (PBr-

Causality: The -OH group is a poor leaving group; conversion to -Cl/-Br activates the methylene position for S

2 attack.

-

Phase 2: Carbon Extension (Cyanation)

Objective: Introduce the requisite extra carbon atom.

-

Reagents: Sodium Cyanide (NaCN), catalytic Tetrabutylammonium bromide (TBAB).

-

Conditions: Phase Transfer Catalysis (PTC) in Toluene/Water or aqueous Ethanol.

-

Reaction: S

2 displacement of the halide by the cyanide ion to form 3-nitrophenylacetonitrile . -

Safety Critical: This step generates a nitrile intermediate. Strict pH control (>10) is required to prevent HCN gas evolution.

Phase 3: Hydrolysis & Nitro Reduction

Objective: Convert the nitrile to the acid and the nitro group to the amine.

-

Hydrolysis: The nitrile is hydrolyzed to 2-(3-nitrophenyl)acetic acid using concentrated HCl or H

SO -

Reduction: The nitro group is reduced to the amine.[7]

Pathway B: The Erlenmeyer-Plöchl Azlactone Route (Cyanide-Free)

This pathway avoids toxic cyanides and is preferred for laboratories lacking high-containment facilities. It utilizes the condensation of the aldehyde with N-acetylglycine (hippuric acid derivative).

Phase 1: Azlactone Formation

Reaction: 3-Nitrobenzaldehyde + N-Acetylglycine

-

Mechanism:[2][3][4][5][6][8][9] Perkin-type condensation followed by cyclization. The resulting azlactone (oxazolone) contains the 3-carbon skeleton (Cinnamic framework) but with nitrogen incorporated.

Phase 2: Hydrolysis & Oxidative Decarboxylation

Objective: Convert the azlactone to the 2-carbon acetic acid chain.

-

Hydrolysis: The azlactone is hydrolyzed (dilute HCl) to 3-nitrophenylpyruvic acid (an

-keto acid). -

Oxidative Decarboxylation: Treatment with Hydrogen Peroxide (H

O

Detailed Experimental Protocols

Protocol A: Cyanide Route (3-Step Sequence)[6]

Step 1: 3-Nitrobenzyl Alcohol

-

Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in Methanol (150 mL).

-

Cool to 0°C. Add NaBH

(1.9 g, 50 mmol) portion-wise over 30 mins. -

Stir for 1 hr. Quench with 1N HCl. Extract with EtOAc.

-

Checkpoint: TLC should show disappearance of aldehyde (Rf ~0.6 in 3:1 Hex/EtOAc).

Step 2: 3-Nitrophenylacetonitrile

-

Convert alcohol to chloride: Reflux alcohol (100 mmol) with SOCl

(150 mmol) in DCM for 3 hrs. Evaporate volatiles.[9] -

Dissolve crude chloride in Toluene (100 mL). Add TBAB (1.6 g, 5 mol%).

-

Add solution of NaCN (7.35 g, 150 mmol) in Water (20 mL).

-

Reflux vigorously for 4 hrs (PTC conditions).

-

Safety: Treat aqueous waste with bleach (NaOCl) to destroy residual cyanide.

Step 3: Hydrolysis & Reduction (One-Pot Fe/Acid)

-

Suspend nitrile (10 mmol) in 20% HCl (30 mL). Reflux 4 hrs to form 3-nitrophenylacetic acid (precipitates upon cooling).

-

Reduction: Dissolve the isolated acid (10 mmol) in Water (50 mL) and Acetic Acid (2 mL).

-

Add Iron powder (30 mmol, 1.68 g) and heat to 90°C for 2 hrs.

-

Basify with Na

CO -

Acidify filtrate with Acetic Acid to pH 5-6 to precipitate 2-(3-aminophenyl)acetic acid . Recrystallize from H

O.[11]

Protocol B: Azlactone Route

Step 1: Azlactone Synthesis

-

Mix 3-nitrobenzaldehyde (0.1 mol), N-acetylglycine (0.1 mol), anhydrous NaOAc (0.08 mol), and Acetic Anhydride (0.25 mol).

-

Heat on a steam bath (100°C) for 2 hrs. The mixture solidifies.

-

Add cold water, break up the mass, filter the yellow azlactone.

Step 2: Conversion to Arylacetic Acid

-

Reflux azlactone in 10% NaOH (excess) for 4 hrs (Hydrolysis to keto-acid).

-

Cool to 10°C. Add 30% H

O -

Stir 2 hrs. Acidify with HCl. Extract 2-(3-nitrophenyl)acetic acid.

-

Final Reduction: Proceed as in Protocol A (Fe/AcOH or H

/Pd).

Comparative Analysis of Pathways

| Feature | Pathway A: Cyanide Homologation | Pathway B: Azlactone (Erlenmeyer) |

| Overall Yield | High (55-65%) | Moderate (40-50%) |

| Step Count | 4 (Red -> Hal -> CN -> Hyd/Red) | 3 (Azlactone -> Ox-Decarb -> Red) |

| Atom Economy | High | Lower (Loss of glycine fragment) |

| Safety Profile | High Risk (Cyanide, HCN) | Moderate Risk (Peroxides) |

| Scalability | Excellent (Industrial Standard) | Good (Lab/Pilot Scale) |

| Key Impurity | Residual Cyanide, Benzyl halide | Benzoic acid (from oxidation) |

Visualization of Reaction Logic[7]

Figure 2: Process flow diagram comparing the Cyanide Homologation (Left) and Azlactone (Right) pathways.

References

-

Preparation of 3-Nitrophenylacetic Acid (Cyanide Route Precedent)

-

Reduction of Nitro Compounds to Amines (Béchamp/Catalytic)

-

Azlactone Synthesis (Erlenmeyer-Plöchl)

-

Van Leusen Reaction (Alternative Homologation)

-

3-Nitrobenzaldehyde Properties & Safety

- Source: PubChem CID 7449.

-

Link:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN102775315A - Preparation method of 3-aminophenylacetylene - Google Patents [patents.google.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

Technical Guide: Storage, Stability, and Lifecycle Management of 3-Aminophenylacetic Acid Hydrochloride

[1]

Executive Summary

3-Aminophenylacetic acid hydrochloride (3-APAA·HCl) is a critical bifunctional intermediate used in peptide synthesis, pharmaceutical development, and material science. While the hydrochloride salt form offers improved stability over its free base counterpart, it introduces specific vulnerabilities—primarily hygroscopicity and susceptibility to oxidative coupling.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of degradation. It establishes a self-validating storage protocol designed to extend shelf life from the standard 12 months to 36+ months while ensuring experimental reproducibility.

Physicochemical Determinants of Stability

To preserve 3-APAA·HCl, one must understand the molecular mechanisms driving its degradation. The compound possesses two reactive centers: the anilinic amine (susceptible to oxidation) and the carboxylic acid (susceptible to decarboxylation or condensation), stabilized by the hydrochloride counter-ion.

The Degradation Triad

| Factor | Mechanism of Action | Observable Indicator |

| Moisture (Hygroscopicity) | The HCl salt lattice absorbs atmospheric water, leading to hydrolysis and "caking."[1] Moisture mobilizes the ions, accelerating oxidation kinetics. | Clumping; transition from crystalline powder to sticky gum. |

| Oxidation (Air/Light) | The aromatic amine moiety undergoes radical-mediated oxidation, forming colored azo compounds or quinone imines. This is autocatalytic in the presence of light. | Discoloration: White |

| Thermal Stress | Elevated temperatures increase the rate of decarboxylation (loss of CO | Melting point depression; insoluble residue. |

Mechanistic Visualization

The following diagram illustrates the degradation pathways that must be inhibited by proper storage.

Figure 1: Degradation pathways of 3-Aminophenylacetic acid hydrochloride. Moisture acts as a gateway facilitator for subsequent chemical breakdown.

Optimal Storage Protocol (The "Gold Standard")

Standard refrigeration is insufficient for long-term stability due to humidity fluctuations. The following protocol is required for analytical standards and GMP-grade materials.

Environmental Conditions[1]

-

Temperature: -20°C

5°C (Preferred) or +2°C to +8°C (Acceptable for short-term <6 months). -

Atmosphere: Inert gas blanket (Argon or Nitrogen).

-

Container: Amber glass vial with a PTFE-lined screw cap.[1] Avoid polyethylene bags for long-term storage as they are permeable to oxygen.[1]

-

Desiccation: Secondary containment with active silica gel or molecular sieves.

The "Thaw-Use" Workflow

Improper warming of cold reagents causes condensation, which destroys the remaining stock.

-

Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature.

-

Wait: Allow 30–60 minutes for the vial to reach ambient temperature before opening.

-

Dispense: Weigh the required amount quickly under dry conditions.

-

Purge: Backfill the headspace with Argon/Nitrogen before resealing.

-

Seal: Parafilm the cap to prevent gas exchange during freezer storage.

Shelf Life and Retest Guidelines

Shelf life is not a fixed expiration but a "guarantee of purity" contingent on storage.

| Storage Condition | Estimated Shelf Life | Retest Interval |

| -20°C, Desiccated, Inert Gas | 36–48 Months | Every 12 Months |

| +4°C, Desiccated, Dark | 12–24 Months | Every 6 Months |

| Room Temp (25°C), Ambient Air | < 6 Months | Every 3 Months |

Critical Retest Trigger: If the material transitions from white/off-white to beige/pink , a purity check is mandatory before use in sensitive applications (e.g., solid-phase peptide synthesis).

Quality Control: A Self-Validating Protocol

Do not rely solely on the label. Use this two-tier validation system to confirm reagent integrity.

Tier 1: The Rapid "Use/No-Use" Check (Visual & Solubility)[1]

-

Appearance: Must be white to faint off-white.[1] Rejection Criteria: Distinct brown or pink hue.

-

Solubility: Dissolve 10 mg in 1 mL of water.

-

Pass: Clear, colorless solution.

-

Fail: Turbidity (insoluble oligomers) or colored solution.

-

Tier 2: Quantitative Validation (HPLC)

For GMP or critical synthesis, quantify purity using High-Performance Liquid Chromatography.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

-

Acceptance Criteria: Purity

97.0% (Area %).

Figure 2: Decision logic for validating 3-APAA·HCl prior to synthesis.

Safety and Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust.

-

Spill Cleanup: Sweep up dry; do not wet the powder during cleanup to avoid forming a sticky, difficult-to-clean residue.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45263726, 2-(3-Aminophenyl)acetic acid hydrochloride. Retrieved from [Link]

Application Notes and Protocols for the Electrosynthesis of Poly(3-aminophenylacetic acid)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Promise of Functionalized Polyanilines

Polyaniline (PANI) stands as one of the most investigated conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical and optical properties.[1][2][3] The introduction of functional groups onto the aniline backbone allows for the creation of "smart" materials with tailored properties for a wide range of applications, including biosensors, drug delivery systems, and corrosion-resistant coatings.[2][3] 3-aminophenylacetic acid (3-APAA) is a particularly interesting monomer in this regard. The presence of the carboxylic acid moiety offers a reactive handle for the covalent immobilization of biomolecules, enhances solubility in aqueous media, and can influence the polymer's electrochemical and morphological characteristics. This guide provides a comprehensive overview of the synthesis of poly(3-aminophenylacetic acid) [P(3-APAA)] via electropolymerization, a powerful technique for the direct fabrication of thin, uniform polymer films on conductive substrates.[2]

Theoretical Background: The Mechanism of Electropolymerization

The electropolymerization of aniline and its derivatives is an oxidative process that occurs at the surface of an electrode.[2][4] The generally accepted mechanism, which can be extended to 3-APAA, involves several key steps:

-

Monomer Oxidation: The process is initiated by the anodic oxidation of the 3-APAA monomer at the electrode surface to form a radical cation.[4] This is typically an irreversible step and occurs at a higher positive potential than the subsequent redox processes of the polymer.[2][4]

-

Radical Coupling: These highly reactive radical cations then couple to form dimers. The most common coupling is head-to-tail (para-coupling of the amino groups), leading to the formation of a p-phenylenediamine linkage.[1][5]

-

Chain Propagation: The formed dimers are more easily oxidized than the monomer, leading to further radical cation formation and subsequent coupling with other monomers or oligomers. This results in the growth of the polymer chain on the electrode surface.[5]

-

Autocatalysis: The electropolymerization of aniline is often described as an autocatalytic process, where the initially formed polymer film facilitates further monomer oxidation and polymer growth.[4]

The presence of the acetic acid group on the phenyl ring of 3-APAA is expected to influence the electronic properties of the monomer and the resulting polymer. The carboxylic acid group can also participate in acid-base equilibria, making the polymerization process and the polymer's properties highly dependent on the pH of the electrolyte solution.

Experimental Workflow for P(3-APAA) Synthesis

The following diagram illustrates the general workflow for the electropolymerization and characterization of P(3-APAA).

Caption: A flowchart illustrating the key stages in the synthesis and characterization of P(3-APAA) films.

Detailed Experimental Protocol

This protocol provides a starting point for the electropolymerization of 3-APAA. Optimization of parameters such as monomer concentration, electrolyte pH, potential window, and scan rate may be necessary depending on the specific application and substrate used.

1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |

| 3-Aminophenylacetic acid | ≥97% | Sigma-Aldrich | 14338-36-4 | Monomer |

| Sulfuric Acid (H₂SO₄) | 99.999% trace metals basis | Sigma-Aldrich | 7664-93-9 | Electrolyte |

| Deionized Water | 18.2 MΩ·cm | Millipore | 7732-18-5 | Solvent |

| Indium Tin Oxide (ITO) coated glass | - | Varies | - | Working Electrode |

| Platinum wire/coil | 99.9% | Varies | 7440-06-4 | Counter Electrode |

| Ag/AgCl Electrode | - | Varies | - | Reference Electrode |

2. Instrumentation

-

Potentiostat/Galvanostat with a three-electrode cell setup.

-

Ultrasonic bath for electrode cleaning.

-

Nitrogen or Argon source for deaeration.

3. Protocol Steps

-

Electrode Preparation:

-

Thoroughly clean the working electrode (e.g., ITO-coated glass) by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the electrode under a stream of nitrogen.

-

-

Preparation of the Electropolymerization Solution:

-

Prepare a 0.5 M H₂SO₄ solution by carefully adding concentrated sulfuric acid to deionized water.

-

Dissolve 3-aminophenylacetic acid in the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M.

-

Deaerate the solution by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

-

Electropolymerization Procedure (Cyclic Voltammetry):

-

Assemble the three-electrode cell with the cleaned working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

-

Immerse the electrodes in the deaerated monomer solution.

-

Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.[2][3]

-

A successful polymerization is indicated by the gradual increase in the peak currents of the redox waves with each successive CV cycle, signifying the deposition of an electroactive polymer film on the electrode surface.

-

-

Post-Synthesis Processing:

-

After polymerization, carefully remove the P(3-APAA) coated electrode from the monomer solution.

-

Gently rinse the electrode with monomer-free 0.5 M H₂SO₄ to remove any unreacted monomer and loosely bound oligomers.

-

Dry the polymer film under a gentle stream of nitrogen or in a vacuum desiccator.

-

Characterization of Poly(3-aminophenylacetic acid)

1. Electrochemical Characterization

-

Cyclic Voltammetry (CV): Perform CV on the P(3-APAA) film in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄). The resulting voltammogram will show the characteristic redox peaks of the polymer, providing information about its electrochemical activity, stability, and doping/dedoping processes.

2. Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the chemical structure of the synthesized polymer.[6] Key expected vibrational bands for P(3-APAA) are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching vibrations of the amine groups |

| ~3000-2500 | O-H stretching of the carboxylic acid group |

| ~1700 | C=O stretching of the carboxylic acid group |

| ~1600 & ~1500 | C=C stretching vibrations of the quinoid and benzenoid rings |

| ~1300 & ~1240 | C-N stretching vibrations |

| ~820 | C-H out-of-plane bending of the 1,4-disubstituted benzene rings |

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the electronic transitions in the polymer film. The absorption bands provide information about the oxidation state and conjugation length of the polymer. Typically, PANI and its derivatives show absorptions in the range of 300-400 nm and 600-800 nm, corresponding to π-π* transitions of the benzenoid rings and exciton transitions in the quinoid rings, respectively.[7]

3. Morphological Characterization

-

Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology of the P(3-APAA) film. The morphology can be influenced by the electropolymerization parameters and can range from granular to fibrillar structures.[8]

Mechanism of P(3-APAA) Electropolymerization

The following diagram illustrates the proposed mechanism for the electropolymerization of 3-aminophenylacetic acid.

Caption: A simplified schematic of the oxidative polymerization of 3-APAA.

Potential Applications

The unique properties of P(3-APAA) make it a promising candidate for a variety of applications:

-

Biosensors: The carboxylic acid groups can be used for the covalent immobilization of enzymes, antibodies, or DNA probes for the development of highly specific and sensitive biosensors.[3]

-

Drug Delivery: The polymer matrix can be used to encapsulate and control the release of therapeutic agents. The pH-responsive nature of the carboxylic acid groups can be exploited for targeted drug release.

-

Corrosion Protection: Like polyaniline, P(3-APAA) films can form a passive layer on metal surfaces, offering protection against corrosion.

-

Smart Membranes: The ability of the polymer to switch between different redox states with corresponding changes in its physical and chemical properties makes it suitable for the fabrication of smart membranes with tunable permeability.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No polymer film formation | - Incorrect potential window- Low monomer concentration- Contaminated electrode surface | - Widen the potential window to ensure monomer oxidation- Increase monomer concentration- Re-clean the electrode thoroughly |

| Poorly adherent film | - High scan rate- Inappropriate electrolyte | - Decrease the scan rate to allow for more controlled film growth- Experiment with different acidic electrolytes (e.g., HCl, HClO₄) |

| Low electrochemical activity | - Over-oxidation of the polymer- Insufficient film thickness | - Narrow the positive potential limit after initial film formation- Increase the number of CV cycles |

Conclusion

The electropolymerization of 3-aminophenylacetic acid offers a versatile and straightforward method for the fabrication of functionalized conducting polymer films. The presence of the carboxylic acid group provides a valuable platform for further chemical modification and imparts desirable properties such as aqueous processability and pH-responsiveness. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of P(3-APAA) in a wide range of applications, from advanced diagnostics to novel therapeutic systems.

References

-

IntechOpen. (2011). Electrochemical Polymerization of Aniline. Available at: [Link]

-

ACS Publications. (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Croatian Chemical Society. (n.d.). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta. Available at: [Link]

-

ACS Publications. (n.d.). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules. Available at: [Link]

-

National Center for Biotechnology Information. (2026). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms recorded during the electropolymerization of.... Available at: [Link]

-

ResearchGate. (2014). Electropolymerization of 3-aminophenol on carbon graphite surface: Electric and morphologic properties. Available at: [Link]

-

Academia.edu. (n.d.). ELECTROCHEMICAL SYNTHESIS OF POLY-3-AMINOPHENYL BORONIC ACID IN SULFURIC ACID SOLUTION. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. Available at: [Link]

-

Chinese Journal of Applied Chemistry. (n.d.). Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy. Available at: [Link]

-

ScienceDirect. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry for the electropolymerization of 3-HPA (25 mmol L⁻¹).... Available at: [Link]

-

Semantic Scholar. (2002). Synthesis, characterization, and properties of poly(2- and 3-aminophenol) and poly(2- and 3-aminophenol)-Cu(II) materials. Available at: [Link]

-

ResearchGate. (n.d.). FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy,.... Available at: [Link]

-

MDPI. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications. Available at: [Link]

-

MDPI. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Available at: [Link]

-

CORE. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Available at: [Link]

-

SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available at: [Link]

-

National Center for Biotechnology Information. (2015). A vibrational spectroscopy study on 3-aminophenylacetic acid by DFT calculations. PubMed. Available at: [Link]

-

Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Available at: [Link]

-

R Discovery. (n.d.). Aminophenylacetic Acid Research Articles. Available at: [Link]

-

Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Eureka. Available at: [Link]

- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 4. scispace.com [scispace.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Erlotinib via the 3-Aminophenylacetic Acid Pathway

This Application Note is structured to address the specific synthetic challenge of utilizing 3-aminophenylacetic acid (3-APAA) as a strategic precursor for the synthesis of Erlotinib (Tarceva®).

While the direct coupling partner for Erlotinib is 3-aminophenylacetylene , this guide details the "Precursor Protocol"—a robust chemical engineering strategy to synthesize the unstable acetylene moiety from the stable, commercially available 3-APAA. This approach mitigates the storage and stability risks associated with terminal alkynes.

Executive Summary & Rationale

Erlotinib is a quinazoline-based tyrosine kinase inhibitor (TKI) targeting EGFR.[][2][3][4] The critical pharmacophore involves the 3-aminophenylacetylene (3-ethynylaniline) side chain.

Standard industrial routes often source 3-aminophenylacetylene directly. However, terminal alkynes are prone to polymerization, oxidation, and shock sensitivity during transport. 3-Aminophenylacetic acid (3-APAA) offers a superior logistical profile:

-

Stability: A crystalline solid (mp 147–150 °C) with indefinite shelf life.

-

Carbon Skeleton: Possesses the exact C8 backbone (Phenyl + 2C) required for the acetylene moiety.

-

Regulatory: Defined impurity profile, serving also as a reference standard for the "Erlotinib Carboxylic Acid" metabolite (M6).

This guide details the Functional Group Interconversion (FGI) of 3-APAA to 3-aminophenylacetylene, followed by the convergent coupling to the quinazoline core.

Retrosynthetic Analysis & Pathway Logic

The transformation relies on a Reduction-Dehydration-Elimination sequence. The 3-APAA is reduced to the phenethyl alcohol, dehydrated to the styrene (vinyl) analog, and finally halogenated/eliminated to form the alkyne.

Pathway Visualization

Caption: Figure 1. Step-wise chemical transformation of 3-APAA to Erlotinib, highlighting the critical conversion of the acetic acid tail to the acetylene pharmacophore.

Detailed Experimental Protocols

Phase A: Precursor Transformation (Acid to Alkyne)

Step 1: Esterification

Objective: Protect the carboxylic acid to facilitate reduction.

-

Dissolve 15.1 g (100 mmol) of 3-aminophenylacetic acid in 150 mL of anhydrous methanol.

-

Add 1.0 mL of concentrated H₂SO₂ (catalytic) dropwise.

-

Reflux for 6 hours. Monitor by TLC (SiO₂, EtOAc:Hexane 1:1) until starting material (Rf ~0.1) disappears and ester (Rf ~0.6) appears.[5][6]

-

Concentrate methanol under reduced pressure. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.

-

Yield: ~95% Methyl 3-aminophenylacetate.

Step 2: Reduction to 3-Aminophenethyl Alcohol

Objective: Reduce the ester to the primary alcohol.

-

Prepare a suspension of LiAlH₄ (4.0 g, 105 mmol) in dry THF (100 mL) under N₂ atmosphere at 0°C.

-

Add Methyl 3-aminophenylacetate (16.5 g, 100 mmol) in THF (50 mL) dropwise over 30 mins.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench carefully (Fieser method: 4 mL H₂O, 4 mL 15% NaOH, 12 mL H₂O).

-

Filter precipitate, dry organic layer (Na₂SO₄), and evaporate.

-

Product: 3-Aminophenethyl alcohol (Viscous oil).

Step 3: Dehydration to 3-Vinylaniline (Styrene derivative)

Objective: Create the alkene unsaturation.

-

Dissolve the alcohol (13.7 g, 100 mmol) in Toluene (200 mL).

-

Add p-Toluenesulfonic acid (PTSA) (1.0 eq) or use Acidic Alumina.

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Monitor for the formation of the styrene peak via HPLC or ¹H NMR (vinyl protons at 5.2–6.7 ppm).

-

Isolate via flash chromatography to prevent polymerization.

Step 4: Bromination & Double Elimination (The Acetylene Formation)

Objective: Convert alkene to alkyne.

-

Bromination: Dissolve 3-vinylaniline in CHCl₃ at 0°C. Add Br₂ (1.0 eq) dropwise. The solution will decolorize.

-

Elimination: Evaporate solvent to get the dibromide. Redissolve in dry THF.

-

Add t-BuOK (3.0 eq) at 0°C and stir for 4 hours. (Alternatively, use NaNH₂ in liq. NH₃ for higher purity).

-

Workup: Quench with NH₄Cl, extract with ether.

-

Purification: Distillation or rapid column chromatography.

-

Result: 3-Aminophenylacetylene (Unstable oil, store at -20°C or use immediately).

Phase B: Convergent Coupling (Erlotinib Synthesis)

This protocol couples the freshly synthesized acetylene intermediate with the quinazoline core.

Reagents:

-

Intermediate A: 3-Aminophenylacetylene (from Phase A).

-

Intermediate B: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline .[2]

-

Solvent: Isopropanol (i-PrOH).

Protocol:

-

Charge a 500 mL reactor with Intermediate B (31.2 g, 100 mmol) and Isopropanol (300 mL).

-

Add Intermediate A (12.9 g, 110 mmol, 1.1 eq).

-

Heat the suspension to reflux (82°C) under Nitrogen.

-

Reaction: The mixture will clear, then a yellow/white precipitate (Erlotinib HCl) will begin to form within 1–2 hours.

-

Duration: Maintain reflux for 4–6 hours.

-

Cooling: Cool slowly to 20°C, then to 0–5°C and hold for 1 hour to maximize crystallization.

-

Filtration: Filter the solid. Wash the cake with cold Isopropanol (2 x 50 mL).

-

Drying: Dry under vacuum at 50°C.

Data Summary Table

| Parameter | Specification / Result | Notes |

| Starting Material | 3-Aminophenylacetic Acid | CAS: 14338-36-4 |

| Key Intermediate | 3-Aminophenylacetylene | Generated in situ or upstream |

| Coupling Solvent | Isopropanol | Class 3 solvent (Green chemistry) |

| Reaction Temp | 82°C (Reflux) | Kinetic control |

| Typical Yield | 85–92% (Coupling Step) | High atom economy |

| Appearance | Off-white crystalline powder | Erlotinib HCl salt |

| Impurity Control | M6 Metabolite < 0.10% | M6 = Oxidized acetylene (Acetic acid form) |

Critical Quality Attributes (CQA) & Troubleshooting

The "Metabolite Loop" Risk

A unique aspect of using 3-APAA is that it is structurally identical to the Erlotinib Carboxylic Acid Metabolite (M6) .

-

Risk: If the transformation in Phase A (Acid -> Alkyne) is incomplete, unreacted 3-APAA may carry through to the coupling step.

-

Consequence: 3-APAA will couple with the quinazoline to form the M6 impurity directly.

-

Control: Ensure >99% conversion of the styrene/alkyne step. Use HPLC to verify the absence of the "Acid" peak before coupling.

Self-Validating Check

-

NMR Validation:

-

3-APAA: Singlet at ~3.5 ppm (CH₂-COOH).

-

3-Aminophenylacetylene: Singlet at ~3.0 ppm (C≡C-H ) and absence of CH₂ peak.

-

If the ~3.5 ppm peak persists, STOP . Do not proceed to coupling.

-

References

-

Erlotinib Hydrochloride Synthesis & Impurities. Frontiers in Chemistry. (Describes standard coupling and triazole derivatives). Link

-

Metabolism and Excretion of Erlotinib. Drug Metabolism and Disposition. (Identifies the carboxylic acid metabolite M6 derived from the acetylene moiety). Link

-

Synthesis of 3-Aminophenylacetylene from Nitrocinnamic Acid. BenchChem Technical Guide. (Provides alternative routes to the acetylene intermediate). Link

-

Organic Syntheses Procedure: p-Aminophenylacetic Acid. Organic Syntheses. (Foundational chemistry for handling aminophenylacetic acids).[5][7] Link

-

Comparison of Plasma Metabolites (Erlotinib). NIH / PMC. (Contextualizes the in-vivo oxidation of the drug back to the acetic acid form). Link

Sources

- 2. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 3. ClinPGx [clinpgx.org]

- 4. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. US20040116388A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. web.s-cdn.boostkit.dev [web.s-cdn.boostkit.dev]

Application Notes and Protocols for the Reductive Amination of 3-Aminophenylacetic Acid

Introduction: The Strategic Importance of 3-Aminophenylacetic Acid Derivatives

3-Aminophenylacetic acid is a valuable building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors, receptor antagonists, and peptidomimetics. The ability to selectively modify the amino group of this molecule through reductive amination opens a vast chemical space for the creation of novel molecular entities with tailored biological activities.

This application note provides a comprehensive guide to the reductive amination of 3-aminophenylacetic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of secondary and tertiary amines derived from this important scaffold. We will delve into the mechanistic underpinnings of the reaction, explore various reaction conditions, and provide detailed, field-proven protocols.

Mechanistic Insights: The Chemistry of Reductive Amination